molecular formula C11H12N4S B8045901 5-Amino-3-methyl-4-phenyl-1H-pyrazole-1-carbothioamide

5-Amino-3-methyl-4-phenyl-1H-pyrazole-1-carbothioamide

Cat. No.: B8045901
M. Wt: 232.31 g/mol
InChI Key: GZQSOIYSEASNGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-3-methyl-4-phenyl-1H-pyrazole-1-carbothioamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms, and they are known for their versatility in organic synthesis and medicinal chemistry .

Preparation Methods

The synthesis of 5-Amino-3-methyl-4-phenyl-1H-pyrazole-1-carbothioamide typically involves the reaction of p-methyl-benzoylacetonitrile with phenylhydrazine in ethanol under reflux conditions . This method is straightforward and yields the desired product efficiently. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-Amino-3-methyl-4-phenyl-1H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Amino-3-methyl-4-phenyl-1H-pyrazole-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-3-methyl-4-phenyl-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 5-Amino-3-methyl-4-phenyl-1H-pyrazole-1-carbothioamide include other aminopyrazole derivatives like 5-Amino-3-(4-methylphenyl)-1-phenylpyrazole . These compounds share structural similarities but may differ in their reactivity and biological activities.

Properties

IUPAC Name

5-amino-3-methyl-4-phenylpyrazole-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4S/c1-7-9(8-5-3-2-4-6-8)10(12)15(14-7)11(13)16/h2-6H,12H2,1H3,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQSOIYSEASNGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C2=CC=CC=C2)N)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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